molecular formula C24H26BrN3O3 B3435350 (E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE

(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE

Cat. No.: B3435350
M. Wt: 484.4 g/mol
InChI Key: TYNUQCUTAQUVML-NTUHNPAUSA-N
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Description

(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a bromophenoxy group, a methoxyphenyl group, and a pyrazolyl group. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the bromophenoxy intermediate: This step involves the reaction of 4-bromophenol with an appropriate alkylating agent to form the bromophenoxy intermediate.

    Formation of the methoxyphenyl intermediate: This step involves the reaction of 4-methoxybenzaldehyde with an appropriate reagent to form the methoxyphenyl intermediate.

    Coupling of intermediates: The bromophenoxy and methoxyphenyl intermediates are coupled under specific reaction conditions to form the desired product.

    Formation of the pyrazolyl group: This step involves the reaction of an appropriate pyrazole derivative with the coupled intermediate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: The bromophenoxy group can undergo substitution reactions with various nucleophiles to form substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound. These derivatives may exhibit different chemical and biological properties compared to the parent compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity and can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling.

    Medicine: The compound may have potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE include:

    (E)-3-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE: This compound has a similar structure but with a chlorine atom instead of a bromine atom.

    (E)-3-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE: This compound has a similar structure but with a fluorine atom instead of a bromine atom.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the bromophenoxy group, methoxyphenyl group, and pyrazolyl group may result in distinct reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(E)-3-[3-[(4-bromophenoxy)methyl]-4-methoxyphenyl]-N-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26BrN3O3/c1-5-28-17(3)24(16(2)27-28)26-23(29)13-7-18-6-12-22(30-4)19(14-18)15-31-21-10-8-20(25)9-11-21/h6-14H,5,15H2,1-4H3,(H,26,29)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNUQCUTAQUVML-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)NC(=O)C=CC2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C(=N1)C)NC(=O)/C=C/C2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
Reactant of Route 2
Reactant of Route 2
(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
Reactant of Route 3
Reactant of Route 3
(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
Reactant of Route 4
Reactant of Route 4
(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
Reactant of Route 5
Reactant of Route 5
(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
Reactant of Route 6
Reactant of Route 6
(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE

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